3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
CAS No.: 1609402-84-7
Cat. No.: VC3024479
Molecular Formula: C8H15ClN4
Molecular Weight: 202.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609402-84-7 |
|---|---|
| Molecular Formula | C8H15ClN4 |
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H |
| Standard InChI Key | AORUZXUPRQZRCA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)C2CCCNC2.Cl.Cl |
| Canonical SMILES | CC1=NC(=NN1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride features a piperidine ring substituted at the 3-position with a 3-methyl-1H-1,2,4-triazol-5-yl group. The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, with a methyl group attached at position 3. This structure creates a molecule with multiple potential interaction sites for biological targets. The compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form, making it more suitable for various research applications.
The structural arrangement gives the molecule unique electronic and steric properties that influence its chemical reactivity and biological interactions. The triazole ring's nitrogen atoms can participate in hydrogen bonding and coordinate with biological macromolecules, while the piperidine ring provides conformational flexibility and contributes to the compound's lipophilicity.
Physical and Chemical Properties
The compound demonstrates several notable physical and chemical properties that are relevant to its research applications. The table below summarizes the key properties of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1609402-84-7 | |
| Molecular Formula | C8H15ClN4 (monohydrochloride) / C8H16Cl2N4 (dihydrochloride) | |
| Molecular Weight | 202.68 g/mol (monohydrochloride) / 239.14 g/mol (dihydrochloride) | |
| Physical State | Solid at room temperature | |
| Solubility | Highly soluble in water (as dihydrochloride salt) | |
| IUPAC Name | 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride | |
| SMILES Notation | CC1=NC=NN1C1CCCNC1.Cl.Cl |
The compound's water solubility, attributed to its salt form, makes it particularly useful for biological assays and pharmaceutical applications where aqueous environments are common. Its solid state at room temperature facilitates storage and handling in laboratory settings.
Chemical Reactivity
The chemical reactivity of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is largely determined by its functional groups. The triazole ring, with its three nitrogen atoms, can act as a weak base and participate in various chemical reactions typical of nitrogen-containing heterocycles. These include nucleophilic and electrophilic substitutions, coordination to metal ions, and hydrogen bonding interactions.
Synthesis and Preparation
Laboratory Preparation
In laboratory settings, 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can be prepared through controlled reactions under specific conditions. Patent literature provides some insights into its preparation. For example, one synthetic approach mentioned in a patent involves:
"A mixture of 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride (Intermediate 20, 478 mg, 2.00 mmol), tert-butyl 4-oxopiperidine-1-carboxylate..."
This indicates the compound's use as a starting material in more complex syntheses. The preparation of the dihydrochloride salt typically involves treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation through filtration or precipitation .
Purification Methods
Purification of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride typically employs standard techniques used for similar organic compounds. These methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography using suitable stationary and mobile phases
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Precipitation techniques
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Salt formation to enhance crystallinity and facilitate purification
The dihydrochloride salt form is often preferred in final purification steps due to its crystallinity, which allows for effective recrystallization and improved purity assessment.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of triazole-containing compounds is often highly dependent on their structural features. The position and nature of substituents on both the triazole and piperidine rings can significantly affect binding affinity and selectivity for biological targets.
In 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride, several structural features contribute to its potential biological activities:
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The methyl group at position 3 of the triazole ring affects lipophilicity and electronic properties
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The triazole ring's nitrogen atoms serve as hydrogen bond acceptors
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The piperidine ring provides conformational flexibility
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The 3-position substitution on the piperidine creates a specific spatial arrangement
These structural characteristics collectively determine the compound's interactions with biological targets and its potential therapeutic applications.
Comparison with Related Compounds
Structural Analogs
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride belongs to a broader class of triazole-containing compounds with similar structural features. Comparing this compound with related analogs provides insights into structure-activity relationships and potential applications.
The structural variations among these compounds demonstrate how subtle changes in substitution patterns can influence biological activities and physicochemical properties .
Pharmacophore Analysis
Analyzing the pharmacophore features of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride and related compounds helps identify key structural elements responsible for biological activity. Common pharmacophore features include:
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The triazole ring as a hydrogen bond acceptor
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Basic nitrogen in the piperidine ring
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Specific spatial arrangement of these features
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Hydrophobic regions provided by the methyl substituent
These features collectively contribute to the compound's ability to interact with biological targets, particularly those involved in CGRP signaling as suggested by patent literature .
Future Research Directions
Synthetic Methodology Development
Future research may also focus on developing improved synthetic methods for 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride and related compounds. Areas of potential development include:
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More efficient synthetic routes with fewer steps
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Green chemistry approaches with reduced environmental impact
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Scale-up methodologies for industrial production
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Stereoselective synthesis for compounds with chiral centers
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Novel functionalization approaches for the triazole or piperidine moieties
Advances in synthetic methodology would facilitate broader exploration of this compound class in pharmaceutical research .
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